The compound 2-methyl-6-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule featuring multiple functional groups. It is classified under the category of pyridazinone derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
This compound belongs to the broader class of oxadiazole derivatives, which are characterized by their five-membered heterocyclic structure containing two nitrogen atoms. Oxadiazoles have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 2-methyl-6-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one can be approached through several methodologies:
These methods highlight the versatility in synthesizing complex oxadiazole derivatives, facilitating their incorporation into larger molecular frameworks.
The molecular structure of 2-methyl-6-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one features:
The chemical structure can be represented using SMILES notation: Cc1ccccc1-c1noc(CC2CCCN(C(=O)c3cc4ccccc4oc3=O)C2)n1
.
The compound can undergo several chemical reactions due to its functional groups:
These reactions underline the compound's potential for further derivatization and optimization in drug development.
The mechanism of action for compounds like 2-methyl-6-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves:
Understanding these mechanisms is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
The physical properties of 2-methyl-6-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one include:
Chemical properties include:
Data regarding boiling point and melting point are currently unavailable but are essential for practical applications in synthesis and formulation .
The compound has potential applications in various fields:
Research continues to explore the full range of applications for compounds like 2-methyl-6-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, emphasizing the importance of understanding their synthesis, structure, reactivity, and biological impact.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: